Cyclopentadienylrhenium tricarbonyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

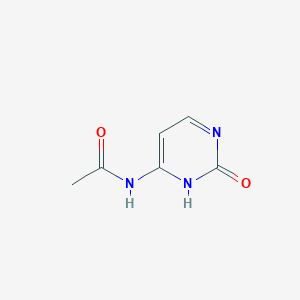

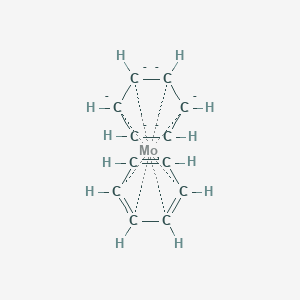

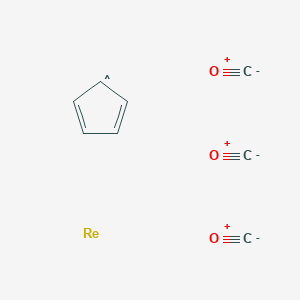

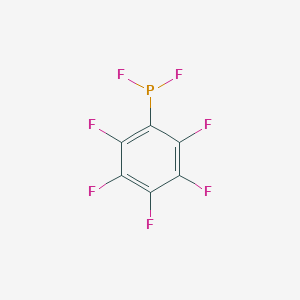

Cyclopentadienylrhenium tricarbonyl is a useful research compound. Its molecular formula is C8H5O3Re and its molecular weight is 335.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Reactions and Novel Complexes

Short-wavelength photolysis of a specific tricarbonyl(η5-pentamethylcyclopentadienyl)rhenium compound has been studied, revealing the formation of novel organorhenium compounds through partial or complete decarbonylation. One such compound represents the first example of a new class of oxo half-sandwich complexes, offering insights into the potential formation and properties of rhenium-based complexes under photochemical reactions (Herrmann et al., 1984).

Structural Insights

Research into the structures of certain rhenium complexes has provided insights into intermolecular interactions, such as strong I...O or pi(CO)-pi(CO) interactions, and the arrangement of molecules in crystal structures. These findings contribute to a deeper understanding of the molecular geometry and potential applications of these complexes in various fields (Romanov et al., 2009).

Protein Labeling

The use of rhenium in the form of low oxidation state organometallic complexes for protein labeling is a novel approach. This method involves the covalent attachment of rhenium conjugates to proteins, with potential applications in various scientific fields, such as bioconjugation and molecular labeling (Salmain et al., 1993).

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Mechanism of Action

Target of Action

Cyclopentadienylrhenium tricarbonyl has been studied as a selective estrogen-receptor modulator (SERM) in the this compound series . The primary targets of this compound are estrogen receptors, which play a crucial role in many biological processes, including reproductive development and function.

Mode of Action

The compound interacts with its targets, the estrogen receptors, by binding to them. This binding can cause changes in the conformation of the receptors, which can then influence the transcription of certain genes . The exact nature of these changes and their downstream effects are still under investigation.

Biochemical Pathways

The affected pathways primarily involve the estrogen signaling pathway. When the compound binds to the estrogen receptors, it can influence the transcription of genes that are regulated by these receptors . The downstream effects of this can include changes in cell growth and differentiation, among other processes.

Pharmacokinetics

It is known that the compound is stable in biological media, compact, lipophilic, and easy to handle . These properties suggest that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a modulator of estrogen receptors. These effects could potentially include changes in cell growth and differentiation, as well as other processes regulated by estrogen signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other molecules that can bind to estrogen receptors may influence the compound’s ability to interact with its targets. Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

Properties

InChI |

InChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-5H;;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNHOYLCNXAAGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Re] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5O3Re |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153007 |

Source

|

| Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12079-73-1 |

Source

|

| Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentadienylrhenium tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

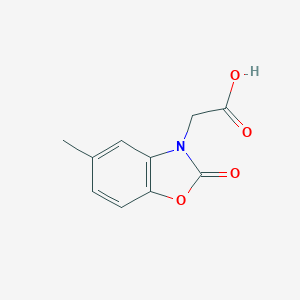

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)